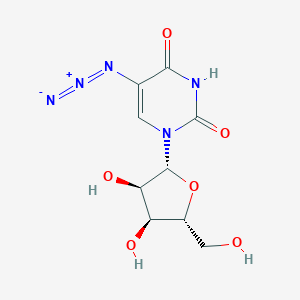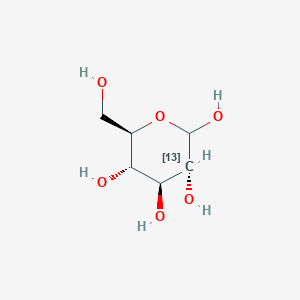
標識グルコース
概要
説明
Synthesis Analysis
The synthesis of labeled glucose has been used in metabolic tracer studies, for fatty acid synthesis, as a minimal media reagent, and as an internal standard . The use of isotopically labeled glucose allows for the tracking of metabolic fluxes and the identification of differentially activated metabolic pathways .Molecular Structure Analysis
Glucose is a monosaccharide containing an aldehyde group (-CHO). It is made of 6 carbon atoms, 12 hydrogen atoms, and 6 oxygen atoms . The structure of glucose can significantly affect its physiochemical and biological properties .Chemical Reactions Analysis
Glucose undergoes various chemical reactions in the body. It is the final substrate that enters the tissue cells and converts to ATP (adenosine triphosphate), the energy currency of the body . Glucose also reacts with Benedict’s reagent, yielding a positive result due to the presence of its aldehyde group .Physical And Chemical Properties Analysis
Glucose is a solid at room temperature with a sweet taste . It is soluble in water, making it easy for the body to transport and use . The physical properties of glucose can be influenced by factors such as temperature and pH .科学的研究の応用
代謝経路解析
D-グルコース-13C-3: は、代謝経路解析で広く使用されています。研究者は、さまざまな代謝経路における^13Cラベルを追跡することで、細胞代謝の複雑なプロセスを研究することができます。 このアプリケーションは、糖尿病や代謝性疾患などの病気の理解に不可欠です .
新規脂肪酸合成
この標識化合物は、新規脂肪酸合成の研究に不可欠です。 科学者は、グルコースが脂肪酸にどのように組み込まれるかを追跡でき、これは脂質代謝に関連する疾患の治療法の開発に不可欠です .
安定同位体トレーサー分析のためのトレーシング媒体
安定同位体トレーサー分析において、D-グルコース-13C-3は、トレーシング媒体の成分として役立ちます。 これにより、さまざまな組織におけるグルコースの利用と生成率を正確に測定することができ、エネルギー代謝に関する洞察を提供します .
組換えタンパク質生産
この化合物は、組換えタンパク質生産のための最小培地で使用されます。 宿主細胞におけるタンパク質の発現に最適な条件を決定するのに役立ち、これはバイオ医薬品製造の基本的なステップです .
細胞懸濁液研究
細胞生物学研究では、D-グルコース-13C-3は、細胞懸濁液研究で使用され、グルコースの取り込みと利用を監視し、細胞の増殖と機能の理解を助けます .
熱分解機構の予測
研究者は、D-グルコース-13C-3を使用して、グルコースの熱分解における主要な反応機構を予測します。 これは、バイオ燃料生産とバイオマスの分解の理解に重要です .
C-C結合切断機構研究
標識グルコースは、Ni−MgO−ZnOなどの触媒を用いたグルコースからアルカンジオールへの変換におけるC-C結合切断機構の研究に役立ちます。 この研究は、化学合成と工業プロセスに影響を与えます .
血漿におけるトレーサー濃縮度の測定
医学研究では、D-グルコース-13C-3は、高分解能質量分析法を用いた血漿におけるトレーサー濃縮度の測定に使用されます。 このアプリケーションは、薬物動態研究と創薬に不可欠です .
作用機序
- Specifically, it interacts with the enzyme hexokinase , which phosphorylates glucose to form glucose 6-phosphate .
- During glycolysis, D-Glucose-13C-3 generates ATP and NADH , providing energy for cellular processes .
- Glycolysis affects various downstream pathways:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Safety and Hazards
将来の方向性
The use of labeled glucose in medical research and treatment is a growing field. For example, closed-loop insulin delivery systems, which use interstitial glucose sensing, are being developed to improve diabetes management . Additionally, research is being conducted on the addition of glucagon to mitigate the risk of hypoglycemia and allow more aggressive insulin dosing . Another emerging therapeutic option in the management of diabetes includes the use of peptides, such as glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1), which are being explored as potential therapies for diabetes .
特性
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-UKLRSMCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([13C@H](C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20484449 | |
| Record name | Labeled Glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20484449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105931-74-6 | |
| Record name | D-Glucopyranose-2-13C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105931-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Labeled Glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20484449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






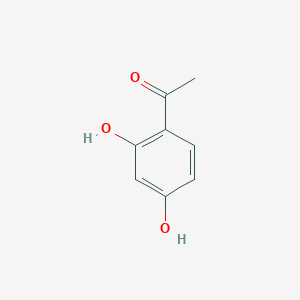




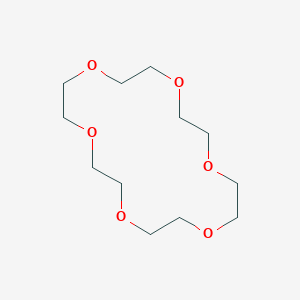
![Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B118741.png)
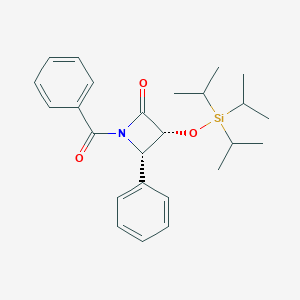
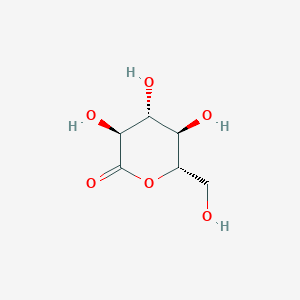
![Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B118749.png)

